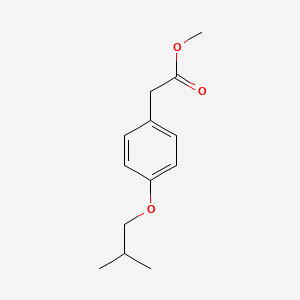
(4-Isobutoxy-phenyl)-acetic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isobutoxy-phenyl)-acetic acid, methyl ester is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular ester is derived from (4-Isobutoxy-phenyl)-acetic acid and methanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxy-phenyl)-acetic acid, methyl ester typically involves the esterification of (4-Isobutoxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
(4-Isobutoxy-phenyl)-acetic acid+MethanolAcid Catalyst(4-Isobutoxy-phenyl)-acetic acid, methyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
(4-Isobutoxy-phenyl)-acetic acid, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (4-Isobutoxy-phenyl)-acetic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Transesterification: Another alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: (4-Isobutoxy-phenyl)-acetic acid and methanol.
Reduction: (4-Isobutoxy-phenyl)-ethanol.
Transesterification: A different ester and methanol.
科学的研究の応用
(4-Isobutoxy-phenyl)-acetic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
作用機序
The mechanism of action of (4-Isobutoxy-phenyl)-acetic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (4-Isobutoxy-phenyl)-acetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl (4-Isobutoxy-phenyl)-acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
(4-Isobutoxy-phenyl)-acetic acid: The parent acid from which the ester is derived.
Methyl (4-Isobutoxy-phenyl)-propionate: Similar structure but with a propionate ester group.
Uniqueness
(4-Isobutoxy-phenyl)-acetic acid, methyl ester is unique due to its specific ester group, which influences its reactivity, solubility, and potential applications. The presence of the isobutoxy group also imparts distinct chemical and physical properties compared to other esters.
特性
CAS番号 |
61904-54-9 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
methyl 2-[4-(2-methylpropoxy)phenyl]acetate |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-11(5-7-12)8-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
KCTOGAHDQAKXEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



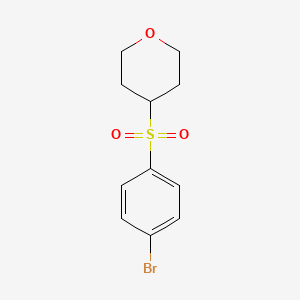
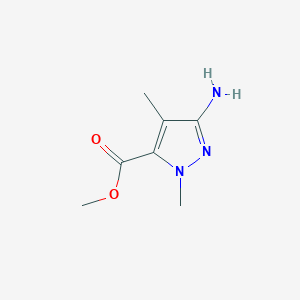
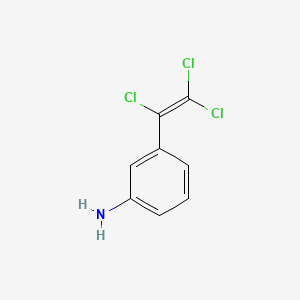
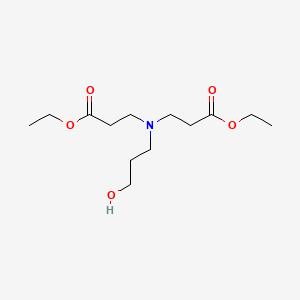
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
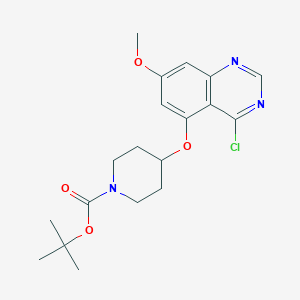
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
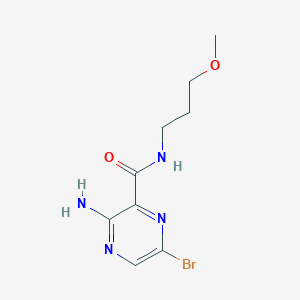

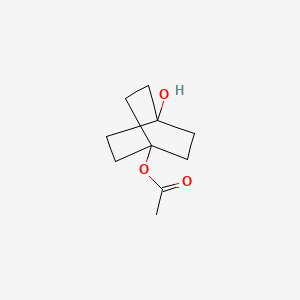
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)

